molecular formula C22H16Cl4N2O2 B12987966 N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12987966
M. Wt: 482.2 g/mol
InChI Key: JSIKVIAFEFFCDK-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is a complex organic compound that features a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzyl chloride with 4-chlorobenzamide in the presence of a base such as sodium hydroxide.

    Introduction of the Trichlorophenyl Group:

    Formation of the Oxo Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-chlorobenzamide: Lacks the trichlorophenyl and oxo groups, making it less complex.

    N-Benzyl-4-chloro-N-(2-oxoethyl)benzamide: Similar structure but lacks the trichlorophenyl group.

    N-Benzyl-4-chloro-N-(2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide: Similar but lacks the oxo group.

Uniqueness

N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is unique due to the presence of both the trichlorophenyl and oxo groups, which contribute to its distinct chemical properties and potential biological activities.

Biological Activity

N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure features multiple chlorine substituents and a benzamide backbone, which may contribute to its biological activity. This article aims to explore the compound's biological properties, mechanisms of action, and therapeutic potential based on available research.

  • Molecular Formula : C22H16Cl4N2O
  • Molecular Weight : 482.182 g/mol
  • CAS Number : 332163-67-4

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study highlighted its potential as an inhibitor of specific kinases involved in cancer progression. The compound was synthesized and evaluated for its ability to inhibit RET kinase activity, which is implicated in various cancers.

Compound Activity IC50 (μM)
This compoundRET Kinase InhibitionModerate to High

The compound demonstrated effective inhibition of cell proliferation driven by RET wildtype and mutations, suggesting its utility in targeted cancer therapies .

The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways associated with cell growth and survival. It may act by downregulating key proteins involved in these pathways or through direct inhibition of enzymatic activities related to tumorigenesis .

Case Studies

  • In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations correlating with its IC50 values. For instance, studies reported IC50 values ranging from 1.30 μM to higher concentrations depending on the specific cancer type being targeted .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that the compound could inhibit tumor growth in xenograft models. Tumor growth inhibition (TGI) percentages were observed to be substantial when compared to control treatments .

Safety and Toxicity Profile

While the compound shows promise as an anticancer agent, understanding its safety profile is crucial. Toxicological evaluations are necessary to assess potential side effects and establish safe dosage ranges for therapeutic applications. Current studies suggest mild cytotoxicity at higher concentrations but further investigations are required to fully characterize its safety profile .

Properties

Molecular Formula

C22H16Cl4N2O2

Molecular Weight

482.2 g/mol

IUPAC Name

N-benzyl-4-chloro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide

InChI

InChI=1S/C22H16Cl4N2O2/c23-16-8-6-15(7-9-16)22(30)28(12-14-4-2-1-3-5-14)13-20(29)27-21-18(25)10-17(24)11-19(21)26/h1-11H,12-13H2,(H,27,29)

InChI Key

JSIKVIAFEFFCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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